molecular formula C21H23NO5S B12296359 2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid

2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid

Cat. No.: B12296359
M. Wt: 401.5 g/mol
InChI Key: LYFBMQMMAFLEHC-UHFFFAOYSA-N
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Description

2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid is a complex organic compound with a unique structure that includes benzyl, methoxyphenyl, and sulfanylpropanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(3-methoxyphenyl)-2-oxoethyl chloride with benzyl mercaptan to form an intermediate, which is then reacted with 2-aminopropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]propanoic acid
  • 2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]butanoic acid

Uniqueness

2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[2-benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)

InChI Key

LYFBMQMMAFLEHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

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